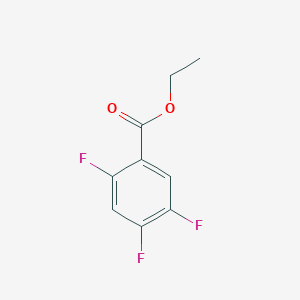

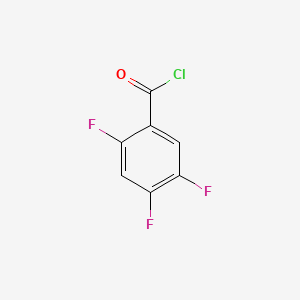

Ethyl 2,4,5-trifluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDADJUAUJPWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379015 | |

| Record name | Ethyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351354-41-1 | |

| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,5-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoate (CAS: 351354-41-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its trifluorinated phenyl ring serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the production of fluoroquinolone antibiotics such as ciprofloxacin and levofloxacin.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 351354-41-1 | [4] |

| Molecular Formula | C₉H₇F₃O₂ | [4] |

| Molecular Weight | 204.15 g/mol | |

| Appearance | Colorless liquid | N/A |

| Boiling Point | Not consistently reported | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| Synonyms | 2,4,5-Trifluorobenzoic acid ethyl ester | [4] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of an acid catalyst.[5][6][7] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Synthesis of the Precursor: 2,4,5-Trifluorobenzoic Acid

The starting material, 2,4,5-trifluorobenzoic acid, is a valuable synthetic intermediate in its own right.[8] A common laboratory-scale synthesis involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with a Grignard reagent, followed by carboxylation with carbon dioxide.[8]

Experimental Protocol: Fischer-Speier Esterification

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of Fischer esterification.[5][6][9]

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Caption: Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

-

Ethyl group: A triplet for the methyl protons (-CH₃) around 1.4 ppm and a quartet for the methylene protons (-OCH₂-) around 4.4 ppm.

-

Aromatic protons: Two multiplets in the aromatic region (likely between 7.0 and 8.0 ppm) due to the two protons on the trifluorinated ring, with complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the ethyl group, the ester carbonyl, and the aromatic carbons.

-

Ethyl group: A signal for the methyl carbon around 14 ppm and a signal for the methylene carbon around 62 ppm.

-

Ester carbonyl: A signal around 164 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (approximately 110-160 ppm), with their chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine coupling).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.

-

C=O stretch: A strong, sharp peak in the region of 1720-1740 cm⁻¹.[10]

-

C-F stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

C-O stretch: A strong band in the 1250-1000 cm⁻¹ region.[11]

-

Aromatic C-H stretch: Peaks slightly above 3000 cm⁻¹.[11]

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.[11]

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the ethyl group (-CH₂CH₃, m/z 29), leading to a prominent peak for the 2,4,5-trifluorobenzoyl cation at m/z 159.

Applications in Drug Development and Research

This compound is a pivotal intermediate in the synthesis of fluoroquinolone antibiotics.[1][2] The trifluorinated phenyl moiety is a common structural feature in this class of drugs, contributing to their antibacterial activity.

Role in Fluoroquinolone Synthesis

In the synthesis of fluoroquinolones like ciprofloxacin, 2,4,5-trifluorobenzoic acid (the precursor to the ethyl ester) is first converted to its acid chloride. This activated intermediate then undergoes a series of reactions, including condensation with an aminoacrylate derivative, cyclization, and finally substitution with a piperazine derivative to yield the final drug molecule.[1][3] The ethyl ester can be utilized in similar synthetic strategies.

Caption: General synthetic pathway for fluoroquinolones.

Conclusion

This compound is a fundamentally important building block in synthetic organic chemistry, with its primary application in the pharmaceutical industry. The methodologies for its synthesis are well-established, relying on classical esterification reactions. A thorough understanding of its properties and reactivity is essential for researchers and professionals involved in the development of new fluoroquinolone antibiotics and other fluorinated compounds of medicinal and agricultural importance. Further research to fully characterize its spectroscopic properties would be a valuable contribution to the scientific literature.

References

- 1. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 3. researchgate.net [researchgate.net]

- 4. CAS 351354-41-1 | 2623-3-16 | MDL MFCD03094444 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Ethyl 3,4,5-trifluorobenzoate | 495405-09-9 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. Ethyl-2,3,4,5-tetrafluorobenzoyl acetate | C11H8F4O3 | CID 86615733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,4,5-Trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of Ethyl 2,4,5-trifluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details its chemical and physical properties, provides predicted spectroscopic data based on established principles and data from analogous structures, and outlines a detailed experimental protocol for its synthesis. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is an aromatic ester characterized by a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions, and an ethyl ester group at the 1 position.

Molecular Formula: C₉H₇F₃O₂

Molecular Weight: 204.15 g/mol

CAS Number: 351354-41-1[1]

Synonyms:

-

2,4,5-Trifluorobenzoic acid ethyl ester

-

Benzoic acid, 2,4,5-trifluoro-, ethyl ester

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and for analytical method development.

| Property | Value |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| CAS Number | 351354-41-1[1] |

| Appearance | Expected to be a colorless liquid or low-melting solid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.1 |

| -CH₂- (ethyl) | ~4.4 | Quartet (q) | ~7.1 |

| Aromatic H-3 | ~7.6-7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Aromatic H-6 | ~7.2-7.4 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-F) ≈ 4-6 |

Note: The chemical shifts and coupling constants for the aromatic protons are complex due to coupling with adjacent fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the carbons of the ethyl group and the aromatic ring. The carbon signals of the fluorinated benzene ring will exhibit splitting due to C-F coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~62 |

| C=O (ester) | ~163 |

| C-1 (aromatic) | ~120 (complex splitting) |

| C-2 (aromatic) | ~158 (large ¹JCF) |

| C-3 (aromatic) | ~110 (complex splitting) |

| C-4 (aromatic) | ~150 (large ¹JCF) |

| C-5 (aromatic) | ~148 (large ¹JCF) |

| C-6 (aromatic) | ~115 (complex splitting) |

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the carbonyl group of the ester, the C-F bonds, and the aromatic ring.

Table 4: Predicted FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1715 | Strong |

| C-O Stretch (Ester) | 1300 - 1150 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment Ion |

| 204 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₂H₅]⁺ |

| 159 | [M - OC₂H₅]⁺ |

| 131 | [M - COOC₂H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 2,4,5-trifluorobenzoic acid and ethanol using an acid catalyst.[2][3][4]

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by vacuum distillation if necessary.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra can be recorded on a 300 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum can be obtained using a FT-IR spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a thin film.

Mass Spectrometry (MS):

-

Mass spectra can be acquired using a mass spectrometer with an electron ionization (EI) source. The fragmentation pattern provides valuable information for structure confirmation.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed signals.

Caption: Logical flow from molecular structure to spectroscopic data.

Conclusion

This technical guide has provided a detailed analysis of the molecular structure of this compound. The compiled data on its physicochemical properties, predicted spectroscopic characteristics, and a reliable synthesis protocol offer a solid foundation for researchers and professionals. The information presented herein is intended to facilitate the use of this important chemical intermediate in the development of new pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern imparts specific physicochemical properties that are crucial for its application as a versatile building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, reaction kinetics, and purification. The available data is summarized below.

| Physical Property | Value | Notes |

| Molecular Formula | C₉H₇F₃O₂ | - |

| Molecular Weight | 204.15 g/mol | |

| Boiling Point | 206 °C / 230.4 °C | at 760 mmHg. Discrepancies in reported values exist. |

| Density | 1.304 g/cm³ | at 25 °C |

| Melting Point | Not available | Experimental data not found in the public domain. |

| Refractive Index | Not available | Experimental data not found in the public domain. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents. | General solubility profile for similar aromatic esters. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube or oil bath, making sure the heating oil level is above the sample level.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is adjusted to maintain a slow, steady stream of bubbles.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium.

-

The water level is adjusted to the mark on the capillary, and any excess is wiped off. The pycnometer is reweighed to determine the mass of the water (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The pycnometer containing the sample is brought to 25 °C in the water bath, the liquid level is adjusted, and it is weighed to determine the mass of the sample (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the density of water at 25 °C (0.99704 g/cm³).

Synthesis Pathway

This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid, with ethanol in the presence of an acid catalyst.

Fischer Esterification of 2,4,5-Trifluorobenzoic Acid

Caption: Fischer Esterification of 2,4,5-Trifluorobenzoic Acid.

Experimental Protocol for Synthesis

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Ethanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trifluorobenzoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.

This guide provides a foundational understanding of the physical properties of this compound. Researchers are encouraged to perform their own analytical characterizations to confirm these properties for their specific samples and applications.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2,4,5-trifluorobenzoate

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 2,4,5-trifluorobenzoate, a valuable intermediate in the synthesis of pharmaceuticals and materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted ¹H NMR Data

While a publicly available experimental spectrum for this compound is not readily accessible, the following data is predicted based on the analysis of structurally similar fluorinated aromatic compounds and fundamental principles of NMR spectroscopy. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.7 | ddd | 1H | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |

| H-6 | 7.1 - 7.3 | ddd | 1H | J(H-F) ≈ 8-10, J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | 2H | J(H-H) = 7.1 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H | J(H-H) = 7.1 |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic ester like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.[1][2]

-

Ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field, which results in sharp, well-resolved peaks.

-

Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm for ¹H NMR).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

3. Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID) signal.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants to elucidate the spin-spin coupling network within the molecule.

¹H NMR Spectral Interpretation and Signaling Pathways

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethyl group protons.

-

Aromatic Region: The two aromatic protons, H-3 and H-6, are expected to appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other (ortho-coupling, if applicable, though here it is a meta-relationship) and with the neighboring fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms and the ester group will deshield these protons, causing them to resonate at a relatively downfield region of the spectrum.

-

Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. This is due to the coupling between the adjacent methylene and methyl groups. The methylene protons are deshielded by the adjacent oxygen atom and will therefore appear further downfield than the methyl protons.

The following diagram illustrates the key spin-spin coupling interactions (signaling pathways) within the this compound molecule that give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Spin-spin coupling network in this compound.

References

Introduction to ¹³C NMR of Fluorinated Aromatic Compounds

An In-depth Technical Guide to the ¹³C NMR of Ethyl 2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages data from analogous compounds and established principles of NMR spectroscopy for fluorinated aromatic systems to provide a comprehensive theoretical analysis. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

The ¹³C NMR spectra of molecules containing fluorine can be complex due to the presence of carbon-fluorine (C-F) spin-spin coupling.[1] The ¹⁹F nucleus has a spin of ½ and a high natural abundance, leading to observable couplings with neighboring ¹³C nuclei. These couplings, denoted as JCF, can occur over one or more bonds and result in the splitting of carbon signals into multiplets. The magnitude of these coupling constants provides valuable structural information.

Standard proton-decoupled ¹³C NMR spectra of fluorinated compounds can be challenging to interpret due to these C-F couplings.[1] For a comprehensive analysis, techniques such as ¹⁹F-decoupled ¹³C NMR can be employed to simplify the spectrum by removing these couplings, resulting in single peaks for each carbon environment.

Predicted ¹³C NMR Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for this compound. These predictions are based on the analysis of structurally similar compounds, including 2,4,5-trifluorobenzoic acid and other substituted fluorobenzenes.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JCF, Hz) |

| Aromatic Ring | |||

| C1 | ~120-125 | dd | ¹JC1-F2 ≈ 15-20, ³JC1-F5 ≈ 3-5 |

| C2 | ~155-160 (deshielded) | ddd | ¹JC2-F2 ≈ 240-250, ³JC2-F4 ≈ 8-12, ⁴JC2-F5 ≈ 3-5 |

| C3 | ~105-110 (shielded) | dt | ²JC3-F2 ≈ 20-25, ²JC3-F4 ≈ 20-25 |

| C4 | ~150-155 (deshielded) | ddd | ¹JC4-F4 ≈ 245-255, ³JC4-F2 ≈ 8-12, ³JC4-F5 ≈ 8-12 |

| C5 | ~145-150 (deshielded) | ddd | ¹JC5-F5 ≈ 240-250, ³JC5-F4 ≈ 8-12, ⁴JC5-F2 ≈ 3-5 |

| C6 | ~100-105 (shielded) | dt | ²JC6-F5 ≈ 20-25, ⁴JC6-F2 ≈ 3-5 |

| Ester Group | |||

| Carbonyl (C=O) | ~162-165 | d | ³JC=O-F2 ≈ 2-4 |

| Methylene (-O-CH₂) | ~62 | s | - |

| Methyl (-CH₃) | ~14 | s | - |

Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants are absolute values. 'd' denotes a doublet, 't' a triplet, and 's' a singlet. The multiplicity is predicted for a proton-decoupled spectrum.

Structural Assignment and Rationale

The predicted chemical shifts and coupling patterns are based on the following rationale:

-

Carbons directly bonded to fluorine (C2, C4, C5): These carbons are expected to resonate at a significantly downfield (deshielded) chemical shift and exhibit large one-bond C-F coupling constants (¹JCF) in the range of 240-260 Hz.

-

Carbons adjacent to fluorinated carbons (C1, C3, C6): These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings.

-

Ester Group Carbons: The carbonyl carbon is expected to have a chemical shift in the typical range for esters (~160-170 ppm) and may show a small coupling to the ortho-fluorine (F2). The ethyl group carbons are generally not significantly affected by the fluorine substituents on the aromatic ring.

Visualization of this compound Structure

The following diagram illustrates the structure of this compound with numbered carbon atoms corresponding to the data in Table 1.

Caption: Structure of this compound with key atoms labeled.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

-

Pulse Width: A 30° pulse angle is a good starting point to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

-

Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical range is from a few hundred to several thousand scans.

4. Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks if quantitative information is desired (note: for standard ¹³C NMR, integration is not always reliable due to varying relaxation times and NOE effects).

5. (Optional) ¹⁹F-Decoupled ¹³C NMR:

-

To simplify the spectrum and confirm carbon assignments, a ¹⁹F-decoupled ¹³C NMR experiment can be performed. This requires a spectrometer with the capability for simultaneous ¹H and ¹⁹F decoupling.

-

The setup is similar to the standard ¹³C experiment, but with the addition of a broadband ¹⁹F decoupling sequence during acquisition.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the ¹³C NMR spectrum of a fluorinated compound like this compound.

References

An In-depth Technical Guide to the 19F NMR Analysis of Ethyl 2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical aspects of utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of Ethyl 2,4,5-trifluorobenzoate. This document outlines expected spectral data, detailed experimental protocols, and a visual representation of the spin-spin coupling network, serving as a valuable resource for professionals in pharmaceutical and chemical research.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is anticipated to display three distinct multiplets corresponding to the three fluorine atoms on the aromatic ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically CFCl₃ (trichlorofluoromethane). The coupling constants (J), representing the through-bond interactions between neighboring fluorine and hydrogen nuclei, are given in Hertz (Hz).

| Fluorine Position | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constants (J) / Hz |

| F-2 | More deshielded | Doublet of Doublets of Doublets (ddd) | ³J(F2-H3), ⁴J(F2-F4), ⁵J(F2-F5) |

| F-4 | Intermediate | Doublet of Doublets of Doublets (ddd) | ³J(F4-H3), ³J(F4-F5), ⁴J(F4-F2) |

| F-5 | More shielded | Doublet of Doublets of Doublets (ddd) | ³J(F5-H6), ³J(F5-F4), ⁴J(F5-H3) |

Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocol for ¹⁹F NMR Analysis

Obtaining high-quality ¹⁹F NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the analysis of small molecules like this compound.

A. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known amount of an internal standard containing fluorine, such as trifluorotoluene or hexafluorobenzene, can be added to the solvent. CFCl₃ is the primary reference standard (0 ppm), but due to its environmental impact, secondary standards are often used.

-

Transfer to NMR Tube: Using a Pasteur pipette or a filter-tipped syringe, transfer the solution to a clean, standard 5 mm NMR tube. Filtering helps to remove any particulate matter that could degrade the spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. NMR Instrument Parameters:

The following are typical starting parameters for a ¹⁹F NMR experiment on a standard NMR spectrometer. These may need to be optimized for the specific instrument and sample.

| Parameter | Recommended Setting | Purpose |

| Nucleus | ¹⁹F | To observe the fluorine signals. |

| Pulse Program | A standard single-pulse experiment (e.g., zg) | For a simple 1D spectrum. |

| Spectral Width (SW) | ~250 ppm (-50 to -200 ppm) | To encompass the expected chemical shift range for aromatic fluorines. |

| Transmitter Offset (O1p) | Centered in the expected spectral region (~ -125 ppm) | To ensure all peaks are within the excitation window. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of the nuclei between scans, ensuring accurate integration. |

| Number of Scans (NS) | 16-64 (or more) | To improve the signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton decoupling (e.g., waltz16) | To simplify the spectrum by removing ¹H-¹⁹F couplings, if desired. However, for full structural analysis, a coupled spectrum is often necessary. |

Visualization of a Representative Experimental Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the ¹⁹F NMR spectrum of a fluorinated small molecule.

Caption: General workflow for 19F NMR analysis.

Spin-Spin Coupling Network of the 2,4,5-Trifluorobenzoyl Moiety

The following diagram illustrates the key through-bond spin-spin coupling interactions within the 2,4,5-trifluorobenzoyl moiety of the target molecule. Understanding these couplings is crucial for the correct assignment of the fluorine signals in the ¹⁹F NMR spectrum.

Caption: Spin-spin coupling in 2,4,5-trifluorobenzoyl.

An In-depth Technical Guide on the Solubility of Ethyl 2,4,5-trifluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4,5-trifluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, including a discussion of its expected behavior based on structurally similar compounds, and outlines standard experimental protocols for solubility determination.

Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data for its non-fluorinated analog, ethyl benzoate, to provide reasonable estimations. The principles of "like dissolves like" suggest that the solubility of this compound will be highest in polar aprotic and moderately polar organic solvents. The fluorine substitutions increase the molecule's polarity and may influence its interactions with specific solvents.

Data Presentation: Solubility of Structurally Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| Ethyl Benzoate | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified |

| Ethyl Benzoate | Alcohols (e.g., Ethanol) | Miscible | Room Temperature |

| Ethyl Benzoate | Ethyl Acetate | Miscible | Room Temperature |

| Ethyl Benzoate | Chloroform | Miscible | Room Temperature |

| Ethyl Benzoate | Hexane | Miscible | Room Temperature |

Note: The fluorine atoms in this compound are expected to increase its polarity compared to Ethyl Benzoate. This may lead to enhanced solubility in polar solvents and potentially reduced solubility in non-polar solvents like hexane.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various applications, including reaction optimization, purification, and formulation development. The following are detailed methodologies for the quantitative assessment of the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a traditional and accurate technique for determining equilibrium solubility.[2][3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

Caption: Workflow for the gravimetric determination of solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and widely used method for determining the concentration of a solute in a saturated solution, especially for compounds with a chromophore.[4][5]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1 and 2).

-

Phase Separation and Sampling: After equilibration, the suspension is centrifuged, and a clear aliquot of the supernatant is withdrawn and filtered.

-

Dilution: The filtered aliquot is accurately diluted with a suitable solvent (often the mobile phase) to bring the concentration within the linear range of the HPLC detector.

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and analyzed by HPLC to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to the analyte is measured.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Caption: Workflow for HPLC-based solubility determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy offers a rapid and accurate method for solubility determination without the need for physical separation of the solid and liquid phases.[6]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared directly in an NMR tube by adding an excess of the solute to the deuterated solvent of interest.

-

Equilibration: The NMR tube is agitated at a constant temperature to achieve equilibrium.

-

NMR Data Acquisition: A quantitative ¹H NMR spectrum is acquired. The presence of undissolved solid does not interfere with the spectrum of the dissolved species.

-

Internal/External Standard: A known amount of an internal standard can be added, or an external standard can be used for quantification.

-

Integration and Calculation: The integral of a characteristic peak of the dissolved this compound is compared to the integral of the standard. The concentration, and thus the solubility, can then be calculated.

Caption: Workflow for NMR-based solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its structural similarity to Ethyl Benzoate suggests it is likely to be soluble in a range of common organic solvents. For researchers and drug development professionals requiring precise solubility values, the experimental protocols for gravimetric, HPLC, and NMR-based methods provided in this guide offer robust approaches for empirical determination. The choice of method will depend on the available equipment, the required accuracy, and the properties of the solute and solvent system.

References

- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Ethyl 2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled from safety data for structurally related compounds and general laboratory safety practices. A specific Safety Data Sheet (SDS) for Ethyl 2,4,5-trifluorobenzoate was not available at the time of writing. It is imperative to consult the supplier-specific SDS for this compound upon receipt and before handling the chemical. The information provided herein should be used as a supplementary resource for risk assessment and safety planning.

Chemical and Physical Properties

This table summarizes the known and predicted physical and chemical properties of this compound and related compounds. This data is essential for understanding the substance's behavior and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C9H7F3O2 | [1][2] |

| Molecular Weight | 204.15 g/mol | [2][3] |

| CAS Number | 351354-41-1 | [2] |

| Boiling Point | 206 °C | [2] |

| Appearance | Data not available | |

| Odor | Data not available | |

| Flash Point | Data not available for this compound. For Ethyl trifluoroacetate: -1 °C / 30.2 °F. | [4] |

| log Pow (n-octanol/water) | For Ethyl trifluoroacetate: 1.18. | [4] |

Hazard Identification and Classification

Based on data for analogous fluorinated aromatic compounds, this compound may be classified as follows. Users should verify the GHS classification from the supplier's SDS.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[5] |

| Flammable liquids | Category 3 or 4 | H226/H227: Flammable liquid and vapor, or Combustible liquid.[6][7] |

Signal Word: Warning[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

H226/H227: Flammable liquid and vapor / Combustible liquid.[6][7]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[12]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[12]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[11][12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[12]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7][12]

-

P405: Store locked up.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following protocols are generalized from common laboratory practices for handling similar chemicals.

A risk assessment should be conducted for each specific use. The following PPE is generally recommended:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[5][13] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[14] A lab coat or chemical-resistant apron should be worn.[13] |

| Respiratory Protection | If working with volatile materials or generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[4][13] |

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Keep away from ignition sources such as heat, sparks, and open flames.[4][8]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.[4][15]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Store in a flammable liquids storage cabinet if necessary.[4]

-

Evacuation and Ventilation: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[6][9]

-

Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[9][16] Do not allow the spill to enter drains or waterways.[9]

-

Clean-up: Carefully collect the absorbed material into a suitable, labeled container for disposal.[5] Clean the affected area with a suitable solvent, followed by soap and water.

-

Personal Protection: Wear appropriate PPE during cleanup.[5]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[17][18][19] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17][18][19] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][17][18] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13][18] |

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][17]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]

-

Specific Hazards: The substance is flammable or combustible. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4] Hazardous combustion products may include carbon oxides and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[16][20]

-

Do not dispose of down the drain or into the environment.

-

Contact a licensed professional waste disposal service to dispose of this material.[5]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

References

- 1. This compound [chemicalbook.com]

- 2. CAS 351354-41-1 | 2623-3-16 | MDL MFCD03094444 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. parchem.com [parchem.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. lobachemie.com [lobachemie.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

- 17. chemicalbook.com [chemicalbook.com]

- 18. trdsf.com [trdsf.com]

- 19. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 20. tcichemicals.com [tcichemicals.com]

Ethyl 2,4,5-trifluorobenzoate material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 2,4,5-Trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling information for this compound (CAS No. 351354-41-1), as would be found in a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). The information is presented to meet the needs of a scientific audience, with an emphasis on clarity and accessibility of technical data.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic ester. Its fundamental identifiers and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 351354-41-1 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O₂ | [1][3][4] |

| Molecular Weight | 204.15 g/mol | [1][3] |

| Synonyms | 2,4,5-Trifluorobenzoic acid ethyl ester | [3] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥98% | [4] |

| InChI Key | YCDADJUAUJPWHD-UHFFFAOYSA-N | |

| Storage Temperature | Ambient Temperature |

Hazard Identification and Classification

Safety data for the specific isomer this compound is not extensively detailed in publicly available literature. However, based on data for similar fluorinated benzoate compounds, such as Ethyl 2,3,4-trifluorobenzoate, the following hazards may be anticipated. It is crucial to handle the compound with care, assuming it may present similar risks.

Anticipated GHS Hazard Classification (Based on Analogs):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[5]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[5][6]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

The logical workflow for hazard identification and response is illustrated in the diagram below.

Caption: Hazard communication workflow based on GHS guidelines.

Toxicological Information

| Toxicological Endpoint | Data |

| Acute Toxicity | No specific LD50/LC50 data available. Assumed to be harmful if swallowed based on analogs.[5] |

| Skin Corrosion/Irritation | Expected to cause skin irritation.[5] |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[5] |

| Respiratory or Skin Sensitization | Data not available. |

| Germ Cell Mutagenicity | Data not available. |

| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, or NTP.[9] |

| Reproductive Toxicity | Data not available. |

Note on Signaling Pathways: Material Safety Data Sheets do not contain information regarding molecular-level interactions or signaling pathways. This level of detail is found in specialized toxicological or pharmacological research literature, which is beyond the scope of an SDS.

Experimental Protocols: Principles and Methodologies

While an SDS summarizes the results of toxicological and physical hazard testing, it does not include detailed experimental protocols. These tests are typically performed according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Below is a summary of the principles behind key experiments relevant to the hazard classifications.

| Experiment Type | Governing Guideline (Example) | Principle and Methodology |

| Acute Oral Toxicity | OECD Test Guideline 423 (Acute Toxic Class Method) | A stepwise procedure with a limited number of animals per step. The method involves administering the substance orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a few more animals with the same dose, or dosing of a few more animals at the next higher or the next lower dose level. The result allows for the classification of the substance into a GHS category. |

| Acute Dermal Irritation/Corrosion | OECD Test Guideline 404 | This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored, and the average scores are used to classify the substance's irritation potential. |

| Acute Eye Irritation/Corrosion | OECD Test Guideline 405 | A small, measured amount of the test substance is applied to the eye of a test animal. The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific time points after instillation. The severity of the reactions is scored to determine the substance's potential to cause eye irritation or serious eye damage. |

A generalized workflow for an in-vivo skin irritation test is depicted below.

Caption: Generalized workflow for an OECD-guided skin irritation test.

Handling, Storage, and First Aid

Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Ensure adequate ventilation to avoid inhalation of vapors.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Avoid contact with skin, eyes, and clothing.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

First-Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[8]

-

Chemical Stability: Stable under recommended storage conditions. May be moisture-sensitive.[6]

-

Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[6][10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[8][10]

-

Hazardous Decomposition Products: Under normal use conditions, no hazardous decomposition products are expected.[6]

This guide is intended for informational purposes and is based on publicly available data for this compound and its structural analogs. It is not a substitute for an official Safety Data Sheet provided by the manufacturer. Always consult the supplier-specific SDS before handling any chemical.

References

- 1. arctomsci.com [arctomsci.com]

- 2. parchem.com [parchem.com]

- 3. CAS 351354-41-1 | 2623-3-16 | MDL MFCD03094444 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Ethyl 2,3,4-trifluorobenzoate | CymitQuimica [cymitquimica.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Ethyl 2,4,5-trifluorobenzoate: A Technical Guide for Researchers

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement, synthesis, and analysis of Ethyl 2,4,5-trifluorobenzoate. This fluorinated aromatic compound serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2]

Commercial Availability

This compound is available from several commercial chemical suppliers. The following table summarizes key information from a selection of these suppliers. Purity and available quantities should be confirmed with the respective supplier.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Additional Information |

| Parchem | 351354-41-1 | 204.15 | Also provides synonyms: Benzoic acid, 2,4,5-trifluoro-, ethyl ester; 2,4,5-Trifluorobenzoic acid ethyl ester.[3][4] |

| Sigma-Aldrich (distributor for Apollo Scientific Ltd.) | 351354-41-1 | 204.15 | Physical form is listed as a liquid. |

| Scimplify | 98349-24-7 (for the related compound Ethyl 2,4,5-trifluorobenzoylacetate) | Not specified for the target compound | Supplier of a related trifluorinated compound.[5] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of an acid catalyst.[6]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

2,4,5-Trifluorobenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)[6]

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography.

-

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Quality Control and Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for volatile compounds.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.

-

Capillary column suitable for the analysis of aromatic esters (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

GC-MS Conditions (Typical):

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C, hold for 5 minutes |

| Column | |

| Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (constant flow) |

| MS Detector | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

The following diagram outlines the general workflow for the GC-MS analysis.

Role in Drug Discovery and Development

Fluorinated aromatic compounds, including trifluorobenzoates, are important scaffolds in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate to its target protein.[2] While a specific signaling pathway directly involving this compound is not prominently documented, its structural motifs are found in molecules designed as inhibitors of various signaling pathways, particularly those involving kinases.

For illustrative purposes, the following diagram depicts a generic kinase inhibitor signaling pathway, where a fluorinated inhibitor (a potential downstream product of this compound chemistry) blocks the phosphorylation of a substrate, thereby inhibiting downstream signaling.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. parchem.com [parchem.com]

- 5. Ethyl 2,4,5-trifluorobenzoylacetate Online | Ethyl 2,4,5-trifluorobenzoylacetate Manufacturer and Suppliers [scimplify.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Trifluoro-Advantage: An In-Depth Technical Guide to the Role of Fluorine Atoms in the Reactivity of Ethyl 2,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. This technical guide delves into the pivotal role of the three fluorine atoms in Ethyl 2,4,5-trifluorobenzoate, a versatile building block in the synthesis of complex pharmaceuticals and agrochemicals. Through an examination of its synthesis, reactivity in key transformations, and spectroscopic characteristics, we will elucidate how the strategic placement of these halogens dictates the chemical behavior of the entire molecule.

The Electronic Influence of Fluorine on the Benzene Ring

The reactivity of this compound is fundamentally governed by the powerful electronic effects exerted by the fluorine atoms on the aromatic ring. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bond, drawing electron density away from the benzene ring and rendering the ring electron-deficient.[1][2][3]

Simultaneously, the lone pairs on the fluorine atoms can participate in resonance, donating electron density back to the ring (a +M or mesomeric effect).[1][4] However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is significantly weaker than the inductive effect. The net result is a substantial decrease in the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This electron deficiency is a key determinant of the compound's characteristic reactivity.

Synthesis of this compound

The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid, with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 2,4,5-trifluorobenzoic Acid

Objective: To synthesize this compound from 2,4,5-trifluorobenzoic acid and ethanol.

Materials:

-

2,4,5-trifluorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

To a solution of 2,4,5-trifluorobenzoic acid in a 5-fold excess of anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol%).

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Reactivity of the Trifluorinated Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[5][6][7] In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The strong electron-withdrawing fluorine atoms are crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[9]